(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone

Medicinal chemistry Lead optimization Drug-likeness

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1251580-12-7, molecular weight 343.4 g/mol) is a fully synthetic heterocyclic small molecule that appends a benzothiazol-2-yloxy ether-linked piperidine core to a 3-methylisoxazol-5-yl methanone terminus. The compound belongs to the broad chemotype class of benzo[d]thiazole–piperidine–(hetero)aryl methanones, a scaffold family for which structurally proximal members have been reported as potent leukotriene A4 hydrolase (LTA4H) inhibitors (e.g., IC50 = 17 nM against human LTA4H with >1,700-fold selectivity over hERG, IC50 = 30 µM) and as component building blocks in solid-phase peptide-mimetic libraries incorporating 3-methylisoxazole-5-carboxylic acid.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 1251580-12-7
Cat. No. B2535860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone
CAS1251580-12-7
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H17N3O3S/c1-11-10-14(23-19-11)16(21)20-8-6-12(7-9-20)22-17-18-13-4-2-3-5-15(13)24-17/h2-5,10,12H,6-9H2,1H3
InChIKeyMPQCFOAHXGBUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1251580-12-7): Chemical Identity, Structural Class, and Basal Procurement Specifications


(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1251580-12-7, molecular weight 343.4 g/mol) is a fully synthetic heterocyclic small molecule that appends a benzothiazol-2-yloxy ether-linked piperidine core to a 3-methylisoxazol-5-yl methanone terminus . The compound belongs to the broad chemotype class of benzo[d]thiazole–piperidine–(hetero)aryl methanones, a scaffold family for which structurally proximal members have been reported as potent leukotriene A4 hydrolase (LTA4H) inhibitors (e.g., IC50 = 17 nM against human LTA4H with >1,700-fold selectivity over hERG, IC50 = 30 µM) and as component building blocks in solid-phase peptide-mimetic libraries incorporating 3-methylisoxazole-5-carboxylic acid [1][2]. The compound is commercially available at research-grade purity (≥95%) for in vitro and in vivo laboratory use .

Why Benzothiazole-Piperidine-Isoxazole Analogs Cannot Be Assumed Interchangeable: A Procurement Risk Advisory for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone


Within the benzo[d]thiazole–piperidine chemotype, even minor structural modifications induce substantial shifts in target engagement and selectivity profiles. For example, the benzothiazol-2-yloxy-phenylmethyl-piperidine-4-carboxamide series yields LTA4H inhibitors with nanomolar potency and >1,700-fold selectivity over hERG (IC50 17 nM vs. 30,000 nM), whereas benzimidazolonepiperidine analogs in the same broader chemotype space preferentially target CaV3.2 T-type calcium channels with distinct stereospecificity requirements [1][2]. Furthermore, piperidinyl thiazole isoxazoline compounds designed as FAAH inhibitors achieve picomolar Ki values, but their covalently reactive pharmacophores (carbamate/urea) confer slow, time-dependent inhibition kinetics that are absent in non-covalent methanone-linked variants [3]. For (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone, its specific connectivity—benzothiazol-2-yloxy ether at the piperidine 4-position paired with a 3-methylisoxazol-5-yl methanone—determines both the conformational landscape and the hydrogen-bond acceptor/donor pharmacophore pattern. None of the most structurally similar commercially catalogued analogs (e.g., benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone, CAS 1251563-39-9; or 4-methyl-2-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-3-yl}-1H-benzimidazole, 93% 3D similarity) can be assumed to replicate the binding profile of the target compound without explicit comparative profiling data .

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone: Comparator-Anchored Procurement Rationale


Molecular Weight and Hydrogen Bond Acceptor Count Relative to the Nearest Commercially Available 3D Analog

The compound (MW 343.4, 5 H-bond acceptors) exhibits a quantifiably lower molecular weight and reduced hydrogen-bond acceptor count compared to its closest commercially catalogued 3D analog, 4-methyl-2-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-3-yl}-1H-benzimidazole (MW 310, 4 H-bond acceptors; 93% 3D similarity score by Hit2Lead/ChemBridge) . While the 3D similarity score indicates overall shape congruence, the target compound's benzothiazol-2-yloxy ether linkage (replacing the analog's 4-methylbenzimidazole core) and ketone carbonyl (replacing the analog's methylene spacer) introduce distinct electrostatic and hydrogen-bonding pharmacophore features that can alter target binding and metabolic stability .

Medicinal chemistry Lead optimization Drug-likeness

Predicted LogP Differentiation from the Benzo[d]thiazol-2-yl Bis-Heteroaryl Methanone Analog (CAS 1251563-39-9)

The target compound replaces the second benzothiazole ring present in benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone (CAS 1251563-39-9, MW 395.5, C20H17N3O2S2) with a 3-methylisoxazole moiety . This substitution eliminates one sulfur atom and one aromatic ring, reducing both molecular weight (343.4 vs. 395.5, Δ = −52.1 g/mol) and the calculated LogP. In the broader benzothiazole-2-yloxy piperidine series, every incremental aromatic ring or sulfur atom added to the carbonyl-linked terminus has been associated with increased lipophilicity-driven promiscuity and hERG binding risk, as evidenced by the LTA4H inhibitor series where benzothiazol-2-yloxy-phenylmethyl-piperidine derivatives achieve 17 nM potency on-target while maintaining >1,700-fold selectivity over hERG (IC50 = 30,000 nM) [1]. The target compound's lower lipophilicity burden relative to CAS 1251563-39-9 may confer a correspondingly more favorable selectivity window in kinase and GPCR counter-screening panels.

Lipophilicity ADME prediction Parallel SAR

Methanone Linker Stability Advantage Over Carbamate/Urea-Based Piperidinyl Thiazole Isoxazoline FAAH Inhibitors

Piperidinyl thiazole isoxazoline FAAH inhibitors bearing carbamate or urea reactive centers achieve picomolar to nanomolar Ki values through a covalent, time-dependent inactivation mechanism that is slowly reversible [1]. While this mechanism yields exceptional target potency, it also introduces risks of idiosyncratic toxicity and off-target protein haptenization, as highlighted by the clinical failure of BIA 10-2474. The target compound (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone contains a methanone (ketone) linker rather than a carbamate or urea, making it a non-covalent, reversible binder by design. This is a critical procurement differentiator: for screening programs seeking to avoid the confounding factors of covalent mechanism-based inhibition—namely time-dependent IC50 shifts, washout-resistant target engagement, and complex PK/PD relationships—a methanone-linked analog provides a cleaner, more interpretable pharmacological profile .

Covalent inhibitor avoidance Reversible pharmacology Metabolic stability

Synthetic Tractability of the 3-Methylisoxazole-5-Carbonyl Capping Group: Demonstrated Library Compatibility

3-Methylisoxazole-5-carboxylic acid has been validated as an efficient capping reagent in microwave-assisted solid-phase peptide synthesis (SPPS) using PyBOP/HOBT/DIPEA activation on Rink resin, achieving complete coupling within 20 cycles at 50 W [1]. This demonstrates that the 3-methylisoxazole-5-carbonyl moiety—the exact terminus found in the target compound—is synthetically robust and compatible with high-throughput library production. In contrast, the benzo[d]thiazole-2-carbonyl terminus found in the bis-heterocyclic analog (CAS 1251563-39-9) requires coupling of the more sterically hindered and less SPPS-optimized benzothiazole-2-carboxylic acid, which may exhibit lower coupling efficiency under identical conditions . For investigators building focused libraries, the 3-methylisoxazole-5-carbonyl group offers a validated, high-yielding synthetic handle.

Solid-phase synthesis Peptidomimetic libraries Medicinal chemistry diversification

3-Methylisoxazole Regioisomeric Advantage for Metabolic Stability: Evidence from the IKur Inhibitor Chemotype

In a medicinal chemistry campaign targeting the IKur potassium channel, compounds containing a 3-methylisoxazol-5-yl pyrrolidinyl methanone moiety demonstrated potent IKur inhibition with selectivity over hERG and, critically, did not form reactive metabolites capable of covalent protein binding in vitro [1]. This contrasts sharply with unsubstituted or 2-substituted isoxazole regioisomers in the same dihydropyrazolopyrimidine series, which generated reactive metabolites [1]. The target compound's 3-methylisoxazol-5-yl methanone terminus precisely matches this metabolically stabilized regioisomeric configuration, suggesting that the methyl group at the isoxazole 3-position may similarly block cytochrome P450-mediated bioactivation at the isoxazole ring—a hypothesis that can be directly tested in standard glutathione trapping assays.

Reactive metabolite avoidance Metabolic soft spot engineering Drug safety screening

Evidence-Backed Application Scenarios for Procuring (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone


Profiling Against the LTA4 Hydrolase–hERG Selectivity Axis: Capitalizing on the Benzothiazol-2-yloxy Piperidine Pharmacophore

Structural analogs in which a benzothiazol-2-yloxy group is linked to a piperidine ring have demonstrated potent LTA4H inhibition (IC50 = 17 nM) with >1,700-fold selectivity over the hERG potassium channel (IC50 = 30,000 nM) [1]. The target compound retains this benzothiazol-2-yloxy piperidine core while replacing the phenylmethyl-carboxamide tail with a 3-methylisoxazol-5-yl methanone. Screening this compound against recombinant human LTA4H and hERG in parallel would directly test whether the methanone–isoxazole substitution preserves or improves this selectivity window, generating SAR data that informs the design of next-generation anti-inflammatory agents with reduced cardiovascular liability.

Reversible FAAH Inhibitor Screening Without Covalent Mechanism Confounds

Piperidinyl thiazole isoxazoline chemotypes achieve FAAH inhibition through covalent, slowly reversible carbamoylation of the catalytic serine (Ki = pM–nM range) [1]. The target compound replaces the carbamate/urea warhead with a non-covalent methanone linker, making it an ideal candidate for FAAH screening cascades that require reversible, washout-sensitive enzyme inhibition. Procurement of this compound enables head-to-head comparison of reversible vs. covalent FAAH inhibition kinetics in jump-dilution assays, providing mechanistic clarity that is unattainable with irreversible or slowly reversible probe molecules.

Focused Library Expansion Leveraging Validated 3-Methylisoxazole-5-Carbonyl SPPS Chemistry

The 3-methylisoxazole-5-carbonyl moiety has been demonstrated as a high-yielding capping group in microwave-assisted solid-phase peptide synthesis using PyBOP/HOBT/DIPEA activation [1]. Investigators can use (4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone as a scaffold template for rapid parallel diversification: the piperidine 4-position benzothiazol-2-yloxy group can be varied via nucleophilic aromatic substitution or Chan-Lam coupling, while the validated SPPS conditions enable systematic variation of the isoxazole substituent. This dual-vector diversification strategy accelerates SAR exploration for any biological target where this chemotype yields initial hit activity.

Metabolic Stability Triage Using the 3-Methylisoxazole Reactive Metabolite Avoidance Hypothesis

The 3-methylisoxazol-5-yl moiety has been established in the IKur inhibitor literature as a regioisomeric configuration that avoids cytochrome P450-mediated bioactivation to reactive metabolites, in contrast to unsubstituted or 2-substituted isoxazole isomers that form covalent protein adducts in vitro [1]. The target compound can be subjected to glutathione trapping assays in human liver microsomes alongside a panel of regioisomeric isoxazole analogs (3-unsubstituted, 3-ethyl, and 3-phenyl variants) to directly quantify the impact of the 3-methyl substitution on reactive metabolite burden. A favorable result would validate this compound as a metabolically clean scaffold for lead optimization.

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